molecular formula C21H25F3N4O8 B2472243 Thalidomide-PEG2-C2-NH2 TFA CAS No. 2097509-36-7

Thalidomide-PEG2-C2-NH2 TFA

カタログ番号 B2472243
CAS番号: 2097509-36-7
分子量: 518.446
InChIキー: KFHRVSOIOPAUND-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thalidomide-PEG2-C2-NH2 TFA is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a 2-unit PEG linker. It is commonly used in PROTAC technology . The chemical structure of this compound is as follows: !this compound

Chemical Reactions Analysis

This compound is designed for use in PROTAC technology, where it acts as a ligand-linker conjugate. It exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins by connecting two different ligands via a linker: one for an E3 ubiquitin ligase (cereblon) and the other for the target protein .
  • Mechanism of Action

    • This compound modulates the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and other cytokines through its interaction with cereblon. It displays immunosuppressive and anti-angiogenic activity .
    • Due to severe teratogenicity, pregnancy must be excluded before treatment, and patients must adhere to the THALIDOMID Risk Evaluation and Mitigation Strategy (REMS) program to ensure contraception .
  • 科学的研究の応用

    1. Treatment of Inflammatory and Immunological Disorders

    Thalidomide has shown efficacy in treating conditions with inflammatory and immunological bases. It inhibits TNF-alpha mRNA expression and protein production, resulting in reduced serum TNF-alpha levels and diminished cytokine gene expression at the lesion site. This leads to the alleviation of clinical symptoms in diseases like erythema nodosum leprosum (ENL) and potentially other inflammatory disorders (Sampaio et al., 2002).

    2. Crohn's Disease Management

    Thalidomide is effective in treating refractory Crohn's disease (CD), particularly in patients who are intolerant or unresponsive to anti-TNF-alpha therapies. It has shown to induce complete clinical remission and endoscopic healing of mucosal lesions in such cases (Scribano et al., 2014).

    3. Anti-Angiogenic Properties

    Thalidomide exhibits antiangiogenic activities, which are useful in treating diseases dependent on angiogenesis. Its teratogenic effects, particularly stunted limb growth in humans, are attributed to its inhibition of angiogenesis (D'Amato et al., 1994).

    4. Treatment of Multiple Myeloma

    Thalidomide and its analogs have shown efficacy in treating multiple myeloma. Their anti-myeloma activity is linked to the inhibition of angiogenesis and direct effects on tumor cell proliferation (D'Amato et al., 2001).

    5. Immunomodulatory Effects

    Thalidomide and its structural analogs are being explored for their potential molecular targets and therapeutic applications in various malignancies and immunologic-based disorders. Their immunomodulatory effects include regulating cytokine production and providing costimulatory signals for T-cell proliferation (Stirling, 2001).

    6. HIV Infection Management

    Thalidomide inhibits the replication of the Human Immunodeficiency Virus type 1 (HIV-1). It suppresses the activation of latent HIV-1 and reduces agonist-induced TNF-alpha protein and mRNA production, suggesting its potential use in treating HIV-1 infection and its systemic toxicity (Makonkawkeyoon et al., 1993).

    7. NF-κB Activation Suppression

    Thalidomide suppresses NF-κB activation induced by TNF and H2O2, but not that activated by other agents like ceramide, lipopolysaccharides, or phorbol ester. This suppression may contribute to its anti-proliferative, anti-inflammatory, and immunosuppressive properties (Majumdar et al., 2002).

    8. Discovery of New Therapeutic Uses

    Thalidomide's potential for treating various diseases beyond its current applications has been investigated. New therapeutic uses for thalidomide have been hypothesized, such as in treating acute pancreatitis, chronic hepatitis C, and myasthenia gravis (Weeber et al., 2003).

    特性

    IUPAC Name

    4-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H24N4O6.C2HF3O2/c20-6-8-28-10-11-29-9-7-21-13-3-1-2-12-16(13)19(27)23(18(12)26)14-4-5-15(24)22-17(14)25;3-2(4,5)1(6)7/h1-3,14,21H,4-11,20H2,(H,22,24,25);(H,6,7)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MKEOTJQAATZPDV-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN.C(=O)(C(F)(F)F)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H25F3N4O8
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    518.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。